molecular formula C20H18FNO4S B282412 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B282412
M. Wt: 387.4 g/mol
InChI Key: DRTFUKZFEVUWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in medicine, particularly in the development of new drugs. Its unique structure could be exploited to design molecules with specific biological activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and functional groups, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific functional groups, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the fluorophenyl group, for example, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H18FNO4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18FNO4S/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2

InChI Key

DRTFUKZFEVUWTL-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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